

# Comparative Performance of RIP2 Kinase Inhibitors

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## Compound of Interest

Compound Name: Gsk583

Cat. No.: B15603638

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The landscape of RIP2 kinase inhibitors includes compounds with different modes of action and selectivity profiles. Below is a quantitative comparison of **GSK583** and other key inhibitors across biochemical and cellular assays.

## Table 1: Biochemical and Cellular Potency of RIP2 Kinase Inhibitors

Inhibitor	Type	RIPK2 Biochemical IC <sub>50</sub>	Cellular NOD2 Pathway IC <sub>50</sub> (Cytokine/Reporter)	Cell Type / Assay	Reference
GSK583	Type I	5 nM (FP)	8 nM (TNFα)	Primary Human Monocytes	<a href="#">[5]</a> <a href="#">[6]</a>
237 nM (TNFα)	Human Whole Blood	<a href="#">[6]</a> <a href="#">[7]</a>			
~200 nM (TNFα, IL-6)	Human CD/UC Biopsy	<a href="#">[5]</a> <a href="#">[7]</a>			
GSK2983559 (Prodrug of 5)	Type I	1.3 nM (FP)	4 nM (IL-8)	HEK293-NOD2	<a href="#">[8]</a> <a href="#">[9]</a>
13 nM (TNFα)	Primary Human Monocytes	<a href="#">[8]</a> <a href="#">[9]</a>			
Ponatinib	Type II	6.7 nM	Potent inhibition at 1-10 nM (mRNA)	RAW264.7 Macrophages	<a href="#">[8]</a>
Regorafenib	Type II	41 nM	N/A	<a href="#">[8]</a>	
Sorafenib	Type II	75 nM	N/A	<a href="#">[8]</a>	
WEHI-345	N/A	130 nM	Potent inhibition	THP-1 cells	<a href="#">[7]</a> <a href="#">[8]</a>
Gefitinib	Non-selective	N/A	51 nM (Tyrosine Phosphorylation)	N/A	<a href="#">[8]</a>

CSLP37	Type I	18 nM (ADP-Glo)	Potent (CXCL8)	U2OS-NOD2	<a href="#">[10]</a>
OD36	N/A	5.3 nM	Potent (Cytokines)	BMDMs	<a href="#">[8]</a>
OD38	N/A	14.1 nM	Potent (Cytokines)	BMDMs	<a href="#">[8]</a>
Compound 10w	Type I	0.6 nM	0.2 nM (TNF $\alpha$ )	BMDMs	<a href="#">[8]</a> <a href="#">[11]</a>

N/A: Data not available from cited sources. FP: Fluorescence Polarization assay. BMDMs: Bone Marrow-Derived Macrophages. CD/UC: Crohn's Disease/Ulcerative Colitis.

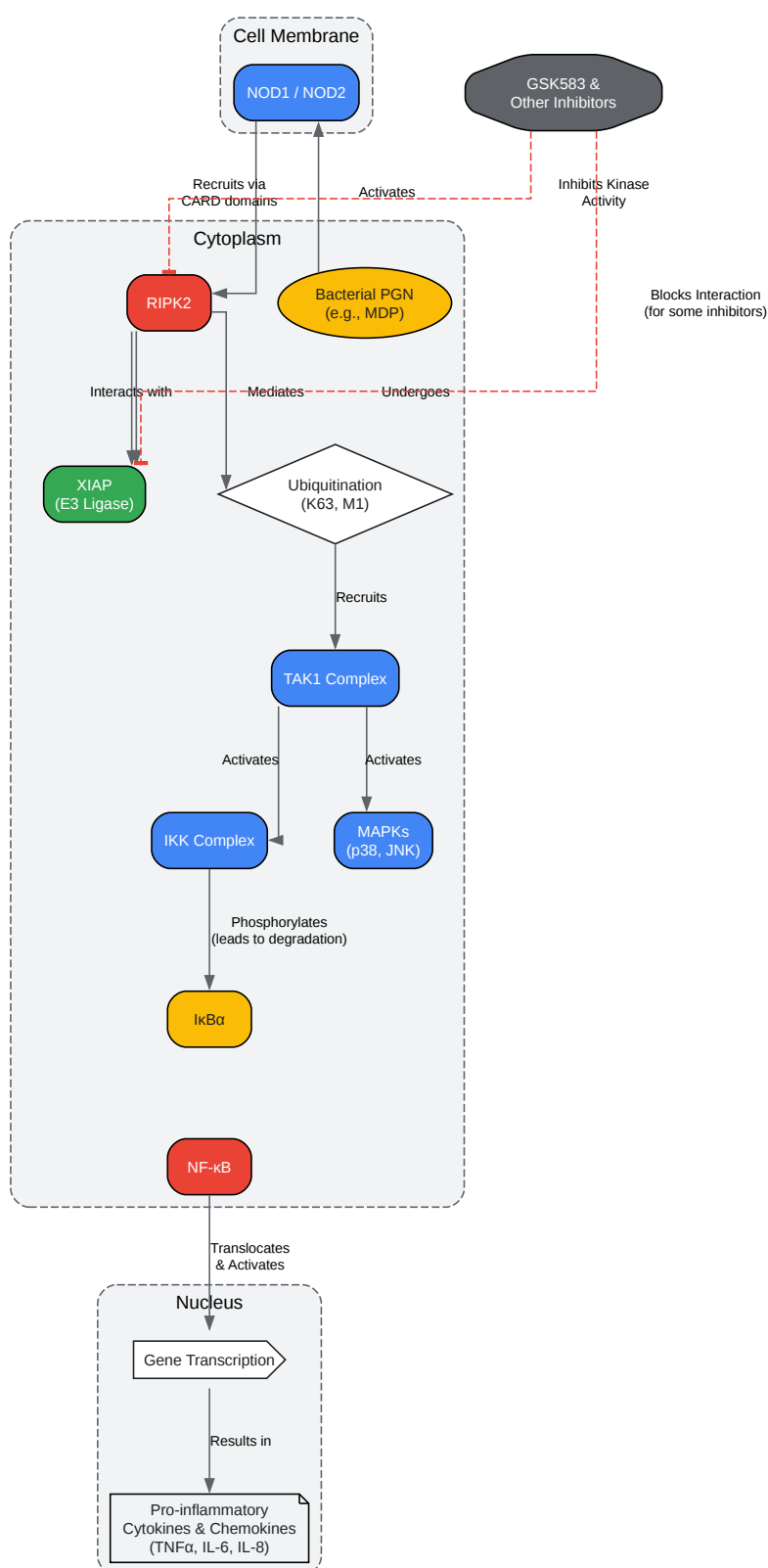
A critical aspect of some RIPK2 inhibitors, including **GSK583**, is their ability to allosterically inhibit the crucial protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP, which is required for downstream signaling.[\[12\]](#)

## Table 2: Inhibition of RIPK2-XIAP Protein-Protein Interaction

Inhibitor	RIPK2-XIAP Interaction IC <sub>50</sub> (NanoBiT)	PPI Inhibitor?	Reference
GSK583	26.22 nM	Yes	<a href="#">[12]</a>
GSK559	No activity	No	<a href="#">[12]</a>
RIPK-IN-4	No activity	No	<a href="#">[12]</a>
CSLP37	6.8 nM	Yes	<a href="#">[12]</a>
CSLP48	1894 nM	Weak	<a href="#">[12]</a>

## Signaling Pathways and Experimental Workflows

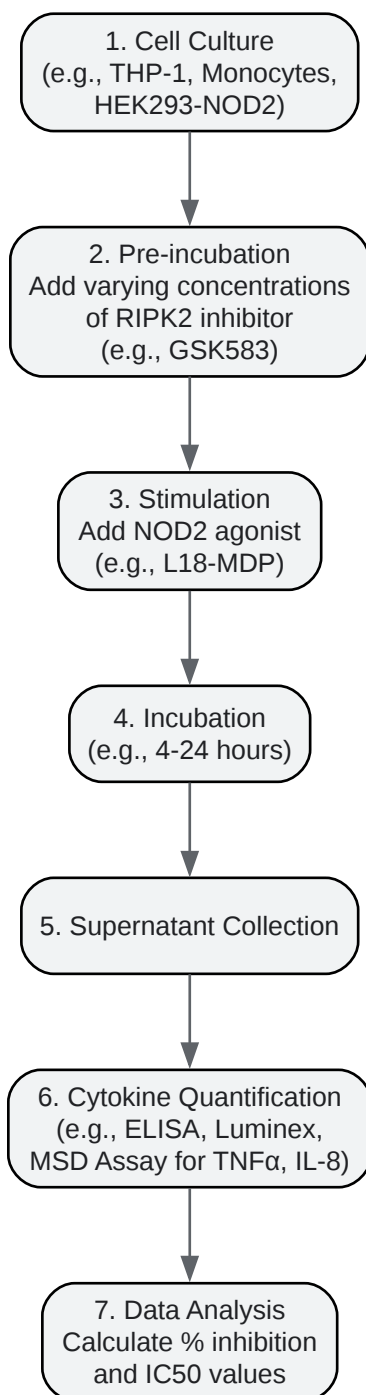
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation methods for these inhibitors.



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Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory cytokine production.

## Typical Cellular Assay Workflow for RIPK2 Inhibitor Screening

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- To cite this document: BenchChem. [Comparative Performance of RIP2 Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603638#gsk583-versus-other-rip2-kinase-inhibitors]

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